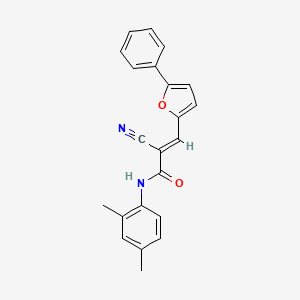
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide is a useful research compound. Its molecular formula is C22H18N2O2 and its molecular weight is 342.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide is a synthetic organic compound notable for its potential biological activities. This compound features a cyano group, a dimethylphenyl moiety, and a phenylfuran structure, which contribute to its unique properties and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C22H18N2O2
- IUPAC Name : (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
- Canonical SMILES : CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N)C
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions under acidic or basic conditions.
- Introduction of the Cyano Group : This is achieved via nucleophilic substitution using cyanide salts.
- Coupling Reaction : The cyano group is coupled with the dimethylphenyl and phenylfuran moieties, often employing palladium-catalyzed cross-coupling reactions.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Analysis
In a study focusing on the compound's biological activity, it was found that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound displayed IC50 values in the micromolar range, indicating potent inhibitory effects on cell proliferation.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 10.0 | Inhibition of angiogenesis |
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor, particularly against tyrosinase, an enzyme involved in melanin production.
Tyrosinase Inhibition Study
In vitro assays demonstrated that:
- Inhibition Percentage : Up to 85% inhibition at 25 µM concentration.
- Comparison with Kojic Acid : The compound's inhibitory efficacy was comparable to kojic acid, a well-known tyrosinase inhibitor.
Antimicrobial Activity
Preliminary assessments suggest that this compound may possess antimicrobial properties. Studies have indicated:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 64 µg/mL against tested strains.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Electrophilic Interactions : The cyano group may act as an electrophile, forming covalent bonds with nucleophilic sites on target proteins.
- Aromatic Interactions : The phenyl groups can engage in π–π stacking interactions with aromatic amino acid residues in proteins, influencing their function.
- Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell growth and apoptosis.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-8-10-20(16(2)12-15)24-22(25)18(14-23)13-19-9-11-21(26-19)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJPKCLNVNVRIB-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













